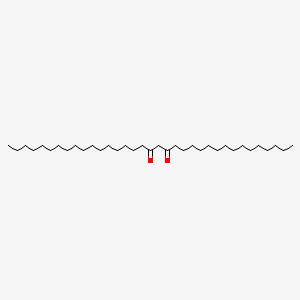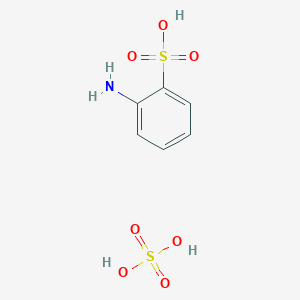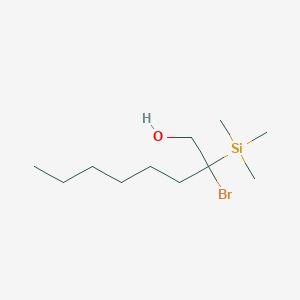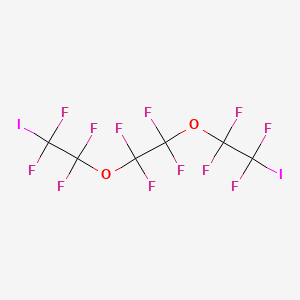
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a benzo(a)heptalene core, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- typically involves multiple steps, including the formation of the benzo(a)heptalene core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo(a)heptalene core through cyclization of appropriate precursors.
Functional Group Introduction: Addition of acetamido, ethylamino, and trimethoxy groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Heptalene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
67620-24-0 |
|---|---|
Fórmula molecular |
C23H28N2O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-[10-(ethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H28N2O5/c1-6-24-18-10-8-15-16(12-19(18)27)17(25-13(2)26)9-7-14-11-20(28-3)22(29-4)23(30-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,27)(H,25,26) |
Clave InChI |
CPLZXOXDQRKDNH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


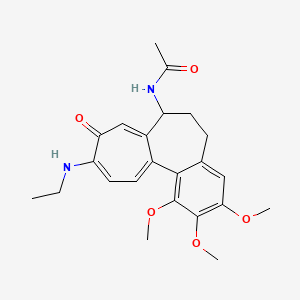
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

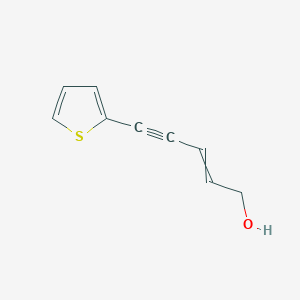
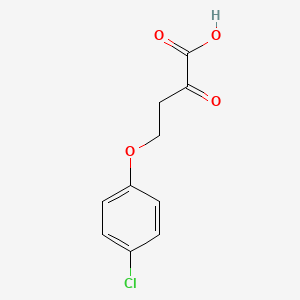
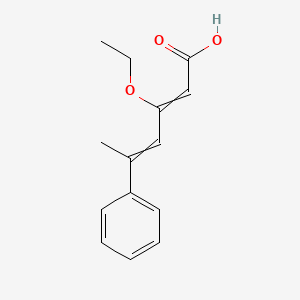
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
